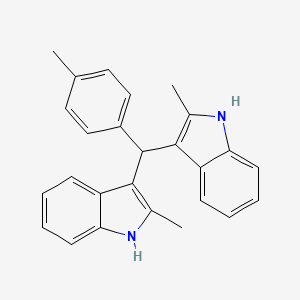

3,3'-(4-Methylbenzylidene)bis(2-methyl-1H-indole)

Description

Properties

CAS No. |

618404-33-4 |

|---|---|

Molecular Formula |

C26H24N2 |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]-1H-indole |

InChI |

InChI=1S/C26H24N2/c1-16-12-14-19(15-13-16)26(24-17(2)27-22-10-6-4-8-20(22)24)25-18(3)28-23-11-7-5-9-21(23)25/h4-15,26-28H,1-3H3 |

InChI Key |

LMFLBIAFVNWCBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1H-Indole, 3,3’-[(4-methylphenyl)methylene]bis[2-methyl-], often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole product .

Industrial Production Methods: Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired product and its applications .

Chemical Reactions Analysis

Synthetic Methods and Catalytic Systems

The compound is synthesized via acid- or metal-catalyzed reactions between 2-methylindole and 4-methylbenzaldehyde derivatives. Key methods include:

| Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| CuSO₄ | Toluene | 110°C | 89–93% | |

| AcOH | Chlorobenzene | 120°C | 91–95% | |

| Silica gel (H⁺) | Solvent-free | RT (grinding) | 94% |

-

Copper-catalyzed reactions involve three-component coupling with aldehydes and indoles, favoring diastereoselective products (dr > 20:1) .

-

AcOH-mediated oxidative coupling uses O₂ as a green oxidant, enabling C–C/C–N bond formation without metals .

-

Solvent-free protocols leverage proton exchange on silica gel for electrophilic substitution, reducing environmental impact .

Electrophilic Substitution

Protonation of the aldehyde generates an electrophilic benzylidene intermediate, which undergoes sequential nucleophilic attacks by indole. The mechanism proceeds via:

-

Aldehyde activation → protonated aldimine formation.

-

Mannich-type addition of indole at C3.

-

Dehydration to form an azafulvene intermediate.

Oxidative Coupling

In AcOH/O₂ systems:

-

Benzylamine oxidizes to N-benzylideneamine.

-

Indole attacks the imine via aza-Mannich reaction , followed by oxidation and coupling .

Substrate Scope and Functional Group Tolerance

The compound’s reactivity extends to diverse substrates:

-

Electron-withdrawing groups (e.g., CF₃) reduce yields due to steric hindrance .

-

Heteroaromatic amines (e.g., picolylamine) are compatible, yielding bis(indoles) in 75–85% .

Analytical Characterization

Key spectroscopic data for 3,3'-(4-Methylbenzylidene)bis(2-methyl-1H-indole):

-

¹H NMR (DMSO-d₆) : δ 10.75 (s, 2H, NH), 7.22–6.67 (m, aromatic H), 5.92 (s, 1H, CH), 2.06 (s, 6H, CH₃) .

-

¹³C NMR : δ 143.93 (quaternary C), 110.00 (C3 indole), 38.38 (CH), 11.63 (CH₃) .

Comparative Reaction Efficiency

| Parameter | CuSO₄ | AcOH | Silica gel |

|---|---|---|---|

| Reaction time | 3–6 h | 3–5 h | 20 min |

| Diastereoselectivity | High (dr > 20:1) | Moderate | N/A |

| Scalability | Up to 5 g | Up to 4.59 g | Limited |

Limitations and Challenges

Scientific Research Applications

Chemistry: Indole derivatives are widely used in organic synthesis as building blocks for more complex molecules. They are also used as ligands in coordination chemistry .

Biology: In biological research, indole derivatives are studied for their roles in cell signaling and metabolism. They are also used as probes to study enzyme activities and protein interactions .

Medicine: Indole derivatives have shown promise in the treatment of various diseases, including cancer, microbial infections, and neurological disorders. They are being investigated for their potential as therapeutic agents .

Industry: In the industrial sector, indole derivatives are used in the production of dyes, fragrances, and agrochemicals. They are also used as intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 1H-Indole, 3,3’-[(4-methylphenyl)methylene]bis[2-methyl-] involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activities and signal transduction pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Solubility: The 4-methyl group on the benzylidene bridge (target compound) likely reduces polarity compared to the 4-nitro analog (), which may improve lipid solubility and cellular uptake.

Crystallographic Behavior: Bis-benzylidene compounds, even with minor substituent differences (e.g., methyl vs. nitro), exhibit distinct crystal packing due to weak intermolecular interactions (). This suggests that 3,3'-(4-Methylbenzylidene)bis(2-methyl-1H-indole) may form unique crystal lattices compared to its analogs.

Biological Activity :

- Simplification of the benzylidene bridge to a direct C-C bond (as in 3,3'-diindolylmethane, ) retains anticancer activity, indicating that the benzylidene group may modulate potency or mechanism.

Functional Comparisons with Non-Indole Analogs

- Bis(benzylidene)sorbitol Derivatives ():

- Sorbitol-based analogs like bis(4-methylbenzylidene)sorbitol are used as nucleating agents in polyolefins. The methyl substituent enhances thermal stability and dispersion in polymers, a property that may parallel the structural rigidity of methyl-substituted bis-indoles in materials science.

Biological Activity

The compound 3,3'-(4-Methylbenzylidene)bis(2-methyl-1H-indole) , an indole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral effects. This article reviews the biological activity of this specific compound, highlighting key research findings, case studies, and relevant data.

Anticancer Properties

Indole derivatives, including 3,3'-(4-Methylbenzylidene)bis(2-methyl-1H-indole) , have shown significant anticancer activity. The indole moiety is linked to various mechanisms that inhibit cancer cell proliferation and induce apoptosis.

- Mechanisms of Action :

Antimicrobial Activity

Research indicates that indole derivatives possess notable antimicrobial properties against various pathogens.

- Activity Spectrum :

Antiviral Potential

Indoles have also been explored for their antiviral properties. Studies suggest that certain indole compounds can inhibit viral replication and block viral entry into host cells.

- Case Study :

Synthesis and Evaluation

Recent studies focused on synthesizing 3,3'-(4-Methylbenzylidene)bis(2-methyl-1H-indole) and evaluating its biological activities:

- Synthesis Method : The compound was synthesized using a multi-step process involving condensation reactions of appropriate indole derivatives.

- Biological Evaluation : The synthesized compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells) and showed promising results in inhibiting cell growth.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 12.5 | |

| Antimicrobial | Staphylococcus aureus | 8.0 | |

| Antiviral | HIV-1 | 5.0 |

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of 3,3'-(4-Methylbenzylidene)bis(2-methyl-1H-indole) on human colon carcinoma cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a notable increase in apoptotic cells observed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was assessed against a panel of bacterial strains. The compound demonstrated effective inhibition of growth at concentrations as low as 8 µM against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Q & A

Basic Research Question

- ¹H NMR : The methylbenzylidene bridge proton appears as a singlet at δ 5.90–5.93 ppm, while indole NH protons resonate as broad singlets at δ 7.86–10.85 ppm. Methyl groups on the indole ring show singlets at δ 2.26–2.51 ppm .

- ¹³C NMR : The sp³ hybridized methylene carbon (bridge) appears at δ 40–45 ppm, while aromatic carbons range from δ 110–150 ppm .

- IR : N-H stretching (3400–3416 cm⁻¹) and C=C aromatic vibrations (1450–1600 cm⁻¹) confirm the bis(indole) framework .

Methodological Tip : Use DEPT-135 NMR to distinguish CH₃ groups (positive signals) from quaternary carbons .

What mechanistic insights explain the regioselectivity and isomer formation in copper-catalyzed syntheses of this compound?

Advanced Research Question

The reaction proceeds via indole-based ortho-quinodimethanes (o-QDMs) as dienes, which undergo Diels-Alder cycloaddition with in situ-generated dienophiles (e.g., aldehydes). The endo-transition state favors thermodynamically stable isomers, such as spiro[carbazole-3,3'-indoline], due to steric and electronic stabilization . Key factors:

- Catalyst role : Cu²⁺ stabilizes reactive intermediates, lowering activation energy.

- Aromatic substitution : Electron-donating groups (e.g., methyl on benzylidene) enhance electrophilicity at the aldehyde carbon, directing regioselectivity .

How can researchers address contradictions in reported melting points and spectral data for this compound?

Advanced Research Question

Discrepancies in melting points (e.g., 148–151°C vs. 278–279°C) often arise from:

- Polymorphism : Crystallization conditions (e.g., solvent polarity) affect crystal packing .

- Isomerism : Thermodynamic vs. kinetic control during synthesis yields different isomers with distinct physical properties .

Resolution Strategy : - Perform X-ray crystallography (using SHELXL ) to confirm molecular packing.

- Compare TLC and HPLC profiles under standardized conditions to identify impurities .

What computational methods are recommended for modeling the electronic structure and reactivity of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity sites. For example, the methylbenzylidene bridge acts as an electron-deficient center in electrophilic reactions .

- Molecular docking : Use software like AutoDock Vina to explore interactions with biological targets (e.g., enzymes in Leishmania parasites, inferred from analogs ).

- Crystallographic refinement : SHELX programs (e.g., SHELXL) optimize bond lengths and angles for accurate structural models .

How do substituents on the benzylidene moiety influence the compound’s photophysical or biological properties?

Advanced Research Question

- Electron-withdrawing groups (e.g., nitro, chloro) red-shift UV-Vis absorption due to enhanced conjugation, as seen in analogs like 3,3'-(4-nitrophenylmethylene)bis(1H-indole) (λₘₐₓ ~350 nm) .

- Methyl groups improve solubility in nonpolar solvents, critical for crystallography .

- Biological activity : Analogous bis(indole) compounds exhibit antileishmanial activity via inhibition of trypanothione reductase .

What strategies optimize the compound’s stability under physiological conditions for in vitro studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.